Ethyl (3-formylphenyl) carbonate
Description
Structure
3D Structure
Properties
CAS No. |
68423-35-8 |
|---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
ethyl (3-formylphenyl) carbonate |
InChI |
InChI=1S/C10H10O4/c1-2-13-10(12)14-9-5-3-4-8(6-9)7-11/h3-7H,2H2,1H3 |
InChI Key |
OMORBSHREBRXKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=CC=CC(=C1)C=O |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for Ethyl 3 Formylphenyl Carbonate
Strategies for the Formation of the Carbonate Ester Linkage
The synthesis of the ethyl carbonate moiety attached to the phenyl ring is a critical step. Several methods can be employed, each with its own set of advantages and challenges.
Transesterification Pathways from Phenyl Carbonates
Transesterification is a widely used and versatile method for the synthesis of carbonates. organic-chemistry.orgresearchgate.netrsc.orgresearchgate.net In the context of Ethyl (3-formylphenyl) carbonate, a potential pathway involves the reaction of a suitable phenyl carbonate precursor with ethanol (B145695). For instance, diphenyl carbonate or a more activated carbonate could serve as the starting material. The reaction is typically catalyzed by a base or an organometallic complex. organic-chemistry.org
A plausible transesterification approach would involve reacting 3-formylphenyl phenyl carbonate with ethanol. The equilibrium nature of transesterification often requires the removal of the phenol (B47542) byproduct to drive the reaction towards the desired ethyl carbonate. Various catalysts have been explored for similar transesterification reactions, including alkali metal carbonates, metal alkoxides, and N-heterocyclic carbenes. organic-chemistry.org The choice of catalyst can significantly influence reaction rates and selectivity.
Table 1: Comparison of Catalysts for Transesterification Reactions
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Base | Sodium methoxide, Potassium carbonate | High activity, mild conditions | Difficult to separate from product |
| Heterogeneous Base | K₂CO₃/MgO, KATriz/Al₂O₃ | Easily separable, reusable | Potentially lower activity than homogeneous catalysts |
| Organocatalysts | N-Heterocyclic Carbenes (NHCs) | High activity, mild conditions | Can be expensive, sensitive to air and moisture |
| Metal Complexes | Tetranuclear zinc clusters, Sc(OTf)₃ | High yields, can be tuned for selectivity | Potential for metal contamination in the product |
Direct Carbonylation Approaches Utilizing Carbon Dioxide Derivatives
Direct carbonylation strategies offer a more atom-economical approach by utilizing carbon dioxide or its derivatives as the C1 source. While direct carbonylation of phenols with CO₂ to form carbonates is challenging, the use of more reactive CO₂ equivalents is a viable alternative. One such method involves the reaction of 3-hydroxybenzaldehyde (B18108) with ethyl chloroformate in the presence of a base. Ethyl chloroformate acts as an activated source of the ethoxycarbonyl group.
Another approach is the oxidative carbonylation of 3-hydroxybenzaldehyde and ethanol in the presence of a palladium catalyst and an oxidant. This method, however, can be complex and may suffer from catalyst deactivation.
Phosgene-Free Synthesis Protocols and Sustainable Alternatives
Due to the high toxicity of phosgene (B1210022), its avoidance is a primary goal in modern organic synthesis. Phosgene-free routes to carbonates are therefore of significant interest. researchgate.netunive.it One of the most common phosgene-free methods is the reaction of an alcohol or phenol with a dialkyl carbonate, such as dimethyl carbonate or diethyl carbonate, in a transesterification reaction. researchgate.netrsc.org For the synthesis of this compound, 3-hydroxybenzaldehyde could be reacted with diethyl carbonate. This reaction is typically catalyzed by a base and often requires elevated temperatures to proceed efficiently.
The use of catechol carbonate as a reactive intermediate for carbonate synthesis has also been reported as a green alternative. unive.it This could potentially be adapted for the synthesis of the target molecule.
Methodologies for Introducing the Formyl Moiety onto the Phenyl Ring
The introduction of the formyl group can be achieved either before or after the formation of the carbonate linkage. The choice of strategy depends on the compatibility of the functional groups with the reaction conditions of the subsequent steps.
Formylation Reactions on Precursor Phenyl Moieties
If the carbonate linkage is formed first, starting from ethyl phenyl carbonate, a formylation reaction would be required to introduce the aldehyde group. Several classic formylation methods could be employed, such as the Vilsmeier-Haack reaction (using a mixture of phosphorus oxychloride and dimethylformamide) or the Gattermann-Koch reaction (using carbon monoxide and hydrochloric acid under pressure with a catalyst). The directing effects of the ethyl carbonate group would need to be considered to achieve the desired 3-position selectivity.
Table 2: Common Formylation Reactions for Aromatic Compounds
| Reaction Name | Reagents | General Applicability | Key Considerations |
| Vilsmeier-Haack | POCl₃, DMF | Activated aromatic rings | Can be harsh, regioselectivity can be an issue |
| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | Electron-rich aromatic rings | Requires high pressure, strong acid |
| Duff Reaction | Hexamethylenetetramine, acid | Phenols and their ethers | Generally gives ortho-formylation |
| Reimer-Tiemann | Chloroform, base | Phenols | Primarily ortho-formylation |
Oxidation of Hydroxymethyl-Substituted Precursors
An alternative and often milder approach is the oxidation of a hydroxymethyl group to a formyl group. This strategy would involve the synthesis of Ethyl (3-hydroxymethylphenyl) carbonate as an intermediate. This precursor could be prepared by the reaction of 3-hydroxymethylphenol with ethyl chloroformate. The subsequent oxidation of the benzylic alcohol to the aldehyde can be achieved using a variety of selective oxidizing agents.
Common reagents for this transformation include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base). These methods are generally high-yielding and avoid the over-oxidation to the carboxylic acid. The choice of oxidant is crucial to ensure the stability of the carbonate ester linkage under the reaction conditions.
Table 3: Selective Oxidation Methods for Primary Alcohols to Aldehydes
| Oxidant/Method | Reagents | Typical Conditions | Advantages |
| Manganese Dioxide | MnO₂ | Neutral, room temperature | Mild, selective for allylic/benzylic alcohols |
| Pyridinium Chlorochromate (PCC) | C₅H₅NHCrO₃Cl | Anhydrous CH₂Cl₂, room temperature | Good yields, stops at the aldehyde |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Low temperature (-78 °C) | Mild, high yields, avoids heavy metals |
| Dess-Martin Periodinane | DMP | CH₂Cl₂, room temperature | Mild, neutral conditions, rapid reactions |
Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity
The synthesis of this compound typically involves the reaction of 3-hydroxybenzaldehyde with an ethylating agent, such as ethyl chloroformate, in the presence of a base. The optimization of this reaction is crucial for maximizing yield and purity while minimizing reaction times and by-product formation.
Investigation of Catalyst Systems and Ligand Effects
The choice of catalyst is pivotal in the O-acylation of phenols. While the reaction can proceed with a stoichiometric amount of a base like sodium hydroxide (B78521), catalytic methods are often preferred for their efficiency. Phase-transfer catalysis (PTC) has been shown to be a highly effective technique for the synthesis of phenolic esters. lew.ro In this method, a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the phenoxide ion from an aqueous phase to an organic phase where it reacts with the acylating agent. lew.ro
The general mechanism involves the formation of an ion pair between the catalyst's cation and the phenoxide anion, which then moves into the organic layer to react with ethyl chloroformate. lew.ro The catalyst is then regenerated and returns to the aqueous phase. lew.ro The efficiency of this process can be influenced by the structure of the catalyst.
Table 1: Effect of Phase-Transfer Catalyst on an Analogous O-Acylation Reaction
| Catalyst | Relative Rate Constant (krel) | Notes |
|---|---|---|
| Tetrabutylammonium Chloride (BNC) | - | Effective in facilitating the reaction between phenols and alkanoyl chlorides. |
| Tetrabutylphosphonium Bromide (BPBr) | - | Also shows catalytic activity in similar reactions. |
Data based on analogous reactions of p-substituted phenols with alkanoyl chlorides. Specific data for this compound was not available in the searched literature. lew.ro
Ligand effects, while more commonly discussed in the context of transition-metal catalysis, can also be considered in terms of the structure of the phase-transfer catalyst. The lipophilicity and steric hindrance of the alkyl groups on the quaternary ammonium or phosphonium cation can affect the efficiency of ion pair formation and transfer between phases.
Influence of Temperature, Pressure, and Concentration on Reaction Outcome
The rate of formation of this compound is influenced by temperature, pressure, and the concentration of reactants. Generally, increasing the temperature increases the reaction rate. However, for O-acylation reactions, particularly those involving acyl chlorides, higher temperatures can also accelerate the rate of hydrolysis of the acylating agent and the product ester, leading to lower yields. lew.ro Therefore, an optimal temperature must be determined to balance the rate of the desired reaction against competing side reactions. For many phase-transfer catalyzed acylations, reactions are effectively carried out at low temperatures, such as 0°C. lew.ro
Pressure is not typically a critical parameter for this type of liquid-phase reaction under standard conditions. The concentration of reactants, however, is a key variable. A higher concentration of reactants can lead to a faster reaction rate. In phase-transfer catalysis, the concentration of the catalyst is also important, with higher concentrations generally leading to faster reactions, although there may be a point of diminishing returns.
Application of Green Chemistry Principles in Synthetic Design
The application of green chemistry principles to the synthesis of this compound aims to create more environmentally benign and sustainable processes. This involves considering factors such as atom economy, the use of renewable resources, and the reduction of waste.
Atom Economy and Step Efficiency Analysis
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. chembam.com For the synthesis of this compound from 3-hydroxybenzaldehyde and ethyl chloroformate with a base like sodium hydroxide, the idealized reaction is:
C₇H₆O₂ + C₃H₅ClO₂ + NaOH → C₁₀H₁₀O₄ + NaCl + H₂O
The atom economy for this reaction can be calculated as:
(Molecular Weight of C₁₀H₁₀O₄) / (Molecular Weight of C₇H₆O₂ + Molecular Weight of C₃H₅ClO₂ + Molecular Weight of NaOH) * 100%
This calculation reveals the percentage of the mass of the reactants that is incorporated into the final product. A higher atom economy indicates a more efficient and less wasteful process. chembam.com
Selection of Sustainable Reagents and Renewable Feedstocks
A key aspect of green chemistry is the use of less hazardous and more sustainable reagents. In the synthesis of this compound, ethyl chloroformate is a common reagent, but it is corrosive and moisture-sensitive. Alternative, greener acylating agents could be explored. For example, diethyl carbonate can be used as a greener alternative to phosgene-derived reagents for the synthesis of carbonates.
The feedstock for the synthesis, 3-hydroxybenzaldehyde, can potentially be derived from renewable sources. Lignin, a major component of biomass, is a rich source of aromatic compounds, and research into its conversion into valuable chemicals is ongoing. Developing a synthetic route from a renewable feedstock would significantly improve the green credentials of this compound production.
Waste Minimization and Byproduct Management Strategies
The synthesis of this compound is most commonly achieved via a Schotten-Baumann-type reaction between 3-hydroxybenzaldehyde and ethyl chloroformate in the presence of a base. iitk.ac.inbyjus.comwikipedia.org This process, while effective, generates byproducts and waste streams that require careful management to ensure an environmentally and economically sound process.
The primary waste stream from this reaction is an aqueous solution of the salt formed from the neutralization of the base with the hydrochloric acid generated during the reaction. For instance, if sodium hydroxide is used as the base, the primary byproduct is sodium chloride. byjus.com Minimizing the volume of this aqueous waste can be achieved by using a higher concentration of the base, though this must be balanced with the need to control the reaction temperature and ensure efficient stirring.
Another potential source of waste arises from the hydrolysis of the ethyl chloroformate reactant, which can react with water to produce ethanol, carbon dioxide, and hydrochloric acid. prepchem.com This not only consumes the reactant but also generates additional acidic waste that needs to be neutralized. To mitigate this, the reaction is often carried out at low temperatures and with careful control of the addition of the chloroformate to the reaction mixture.
Potential Byproducts and Their Management:
The primary byproducts in the synthesis of this compound are diethyl carbonate, formed from the reaction of ethyl chloroformate with any excess ethanol present, and unreacted starting materials. prepchem.com The formation of diethyl carbonate can be minimized by using anhydrous ethanol and ensuring the reaction goes to completion.
Purification of the final product, typically through distillation or crystallization, is crucial for removing these byproducts. The choice of solvent for extraction and purification also plays a significant role in waste management. Solvents should be chosen for their low toxicity, high recovery rate, and ease of recycling.
| Byproduct | Source | Management Strategy |
| Sodium Chloride | Neutralization of HCl with NaOH | Separation and disposal as saline waste; potential for brine electrolysis if economically viable on a large scale. |
| Diethyl Carbonate | Reaction of ethyl chloroformate with excess ethanol | Use of anhydrous reagents; separation by fractional distillation. |
| Unreacted 3-hydroxybenzaldehyde | Incomplete reaction | Recovery from the reaction mixture and recycling into subsequent batches. |
| Unreacted Ethyl Chloroformate | Incomplete reaction or hydrolysis | Quenching with a suitable reagent; separation and disposal according to safety protocols. |
This table presents potential byproducts based on the general Schotten-Baumann reaction. Specific byproduct profiles for the synthesis of this compound may vary.
Considerations for Scalable Synthesis and Process Chemistry Development
Transitioning the synthesis of this compound from a laboratory setting to an industrial scale requires careful consideration of several process chemistry parameters to ensure safety, efficiency, and consistency. catsci.com
Key Parameters for Scalable Synthesis:
The choice of solvent, reaction temperature, and addition rate of reagents are critical factors. A two-phase solvent system, often consisting of water and an organic solvent like dichloromethane (B109758) or diethyl ether, is common for Schotten-Baumann reactions. wikipedia.org This allows for the base to remain in the aqueous phase to neutralize the generated acid, while the reactants and product are in the organic phase.
Heat management is a primary concern during scale-up. The acylation reaction is exothermic, and the heat generated must be efficiently removed to prevent runaway reactions. catsci.com This is achieved through the use of jacketed reactors with precise temperature control and by controlling the rate of addition of the ethyl chloroformate.
Process analytical technology (PAT) can be implemented to monitor the reaction in real-time, allowing for better control over reaction completion and impurity profiles. This can lead to improved yields and reduced batch-to-batch variability.
| Process Parameter | Laboratory Scale Consideration | Industrial Scale Consideration |
| Solvent System | Typically a single organic solvent or a simple biphasic system. | Optimization of a biphasic system for efficient mass transfer and ease of separation. Solvent recovery and recycling are crucial. |
| Temperature Control | Ice baths or standard heating mantles. | Jacketed reactors with automated temperature control systems to manage exotherms. |
| Reagent Addition | Manual addition via dropping funnel. | Automated and controlled addition rates to manage reaction kinetics and heat generation. |
| Mixing | Magnetic or overhead stirring. | Mechanical agitation designed to ensure homogeneity in large-volume reactors. |
| Work-up and Purification | Separatory funnel extraction and laboratory-scale distillation/crystallization. | Centrifugation for solid-liquid separation, and large-scale distillation or crystallization units. |
This table provides a general overview of scale-up considerations. Specific parameters would need to be determined through detailed process development studies.
The development of a robust and scalable process for the synthesis of this compound relies on a thorough understanding of the reaction chemistry, careful management of waste streams, and meticulous attention to process engineering principles. While specific data for this compound is not abundant, the well-established principles of the Schotten-Baumann reaction provide a solid foundation for its efficient and safe production on a larger scale.
Advanced Structural Elucidation and Conformational Analysis of Ethyl 3 Formylphenyl Carbonate
High-Resolution Spectroscopic Techniques for Definitive Molecular Structure Confirmation
High-resolution spectroscopic methods are indispensable for confirming the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Raman spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide complementary information to piece together the complete structural puzzle of ethyl (3-formylphenyl) carbonate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Proton and Carbon Assignments, and Stereochemical Insights
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl and the 3-formylphenyl moieties. The ethyl group will present as a quartet for the methylene (B1212753) protons (-O-CH₂ -CH₃) and a triplet for the methyl protons (-O-CH₂-CH₃ ), likely in the upfield region. The aromatic protons will appear as complex multiplets in the downfield region, and the highly deshielded formyl proton (-CHO) will be a singlet even further downfield.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show unique resonances for each carbon atom in a different chemical environment. The carbonyl carbon of the carbonate and the formyl carbon will be the most downfield signals. The aromatic carbons will appear in the typical range for substituted benzene (B151609) rings, and the ethyl group carbons will be found in the upfield region.
Predicted NMR Data for this compound:
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Formyl H | 9.9 - 10.1 | 190 - 193 |
| Aromatic H | 7.5 - 8.2 | 125 - 155 |
| Methylene H (-CH₂-) | 4.2 - 4.4 | 63 - 65 |
| Methyl H (-CH₃) | 1.3 - 1.5 | 14 - 16 |
| Carbonate C=O | - | 153 - 155 |
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Mode Characterization of Functional Groups
Vibrational spectroscopy provides critical information about the functional groups present in a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is predicted to be dominated by strong absorption bands characteristic of the carbonate and formyl groups. A strong carbonyl (C=O) stretching vibration for the carbonate is expected at a higher wavenumber than that of a typical ester, likely in the range of 1780-1760 cm⁻¹. spectroscopyonline.comnist.gov The formyl group will exhibit a characteristic C=O stretch around 1700 cm⁻¹ and a distinctive C-H stretching vibration near 2850-2700 cm⁻¹. lmu.eduresearchgate.netorgchemboulder.compressbooks.pubspectroscopyonline.com
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, will complement the FT-IR data. The aromatic ring vibrations are expected to produce strong signals. The symmetric stretching of the carbonate group will also be Raman active. royalsocietypublishing.orgchemicalbook.comresearchgate.netmsaweb.orgusra.eduresearchgate.net
Predicted Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Carbonate | C=O Stretch | 1780 - 1760 (Strong) | Weak |
| Formyl | C=O Stretch | 1710 - 1690 (Strong) | Moderate |
| Formyl | C-H Stretch | 2850 - 2820, 2750 - 2720 (Medium) | Moderate |
| Aromatic Ring | C=C Stretch | 1600 - 1450 (Medium to Weak) | Strong |
| Carbonate | C-O Stretch | 1250 - 1200 (Strong) | Moderate |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
HRMS provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern gives valuable clues about the molecule's structure. For aromatic esters, a common fragmentation involves the loss of the alkoxy group. whitman.educhemistrynotmystery.comyoutube.comlibretexts.org In the case of this compound, key fragmentation pathways would likely involve the loss of the ethoxycarbonyl group (-CO₂Et), the ethoxy group (-OEt), and potentially the formyl group (-CHO).
Predicted HRMS Fragmentation for this compound:
| Fragment Ion | Proposed Structure |
| [M - OCH₂CH₃]⁺ | 3-formylphenyl carbonyl cation |
| [M - COOCH₂CH₃]⁺ | 3-formylphenyl cation |
| [M - CHO]⁺ | Ethyl phenyl carbonate radical cation |
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the ultimate structural confirmation in the solid state.
Single Crystal X-ray Diffraction for Precise Bond Lengths, Bond Angles, and Torsion Angle Determination
Single crystal X-ray diffraction analysis would yield a three-dimensional model of the molecule, providing precise measurements of all bond lengths, bond angles, and torsion angles. Based on data from similar structures, such as benzaldehyde (B42025) derivatives and simple organic carbonates, the phenyl ring would be largely planar, with the formyl and carbonate groups exhibiting specific orientations relative to the ring. researchgate.netnih.gov
Predicted Key Geometric Parameters for this compound:
| Parameter | Predicted Value |
| Carbonate C=O Bond Length | ~1.19 Å |
| Carbonate C-O Bond Length | ~1.34 Å |
| Formyl C=O Bond Length | ~1.21 Å |
| Aromatic C-C Bond Length | ~1.39 Å |
Chromatographic and Spectroscopic Methods for Isomer Purity and Chiral Analysis (where applicable for derivatives)
The rigorous assessment of isomeric purity is a critical aspect of the characterization of this compound, particularly considering potential positional isomers that may arise during its synthesis. Furthermore, should derivatives of this compound possess chiral centers, their stereochemical analysis would be of paramount importance. A combination of chromatographic and spectroscopic techniques provides the necessary tools for these detailed analytical challenges.
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods for evaluating the purity of this compound and separating it from any unreacted starting materials, by-products, or positional isomers. The choice between these techniques often depends on the volatility and thermal stability of the analyte.
For HPLC analysis, reversed-phase columns, such as C18 or C8, are typically employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. The presence of the aromatic ring and the carbonate group in this compound makes it well-suited for this technique. Isocratic elution (constant mobile phase composition) can be effective, but gradient elution (varying mobile phase composition) often provides better resolution for complex mixtures. Detection is commonly achieved using a UV detector, leveraging the chromophoric nature of the benzaldehyde moiety.
Gas chromatography is a viable alternative, particularly for assessing volatile impurities. The compound would be vaporized and passed through a capillary column coated with a stationary phase. Non-polar or moderately polar columns, such as those with a polydimethylsiloxane (B3030410) or polyethylene (B3416737) glycol phase, would be suitable. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection, with the latter providing structural information for impurity identification. The derivatization of the aldehyde group, for instance, into an oxime or hydrazone, can sometimes improve chromatographic behavior and detection sensitivity.
In the context of potential chiral derivatives of this compound, for example, if the ethyl group were replaced by a chiral moiety or if reactions involving the formyl group introduced a stereocenter, the separation of the resulting enantiomers would be essential. Chiral HPLC is the method of choice for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. The selection of the appropriate chiral column and mobile phase (often a mixture of alkanes and an alcohol like isopropanol (B130326) or ethanol) is determined empirically for each specific analyte. The resolution of enantiomers is a clear indication of the chiral nature of the derivative and allows for the determination of enantiomeric excess (ee).
The following tables provide hypothetical yet representative data for the chromatographic analysis of this compound and the chiral separation of a notional derivative.
Table 1: Illustrative HPLC Method for Purity Analysis of this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A to 30% A over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~12.5 min |
Table 2: Representative GC Method for Purity Analysis of this compound
| Parameter | Value |
| Column | DB-5, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| Detector | Mass Spectrometer (MS) |
| Retention Time | ~15.8 min |
Table 3: Exemplary Chiral HPLC Method for a Hypothetical Chiral Derivative
| Parameter | Value |
| Column | Chiralcel OD-H (Cellulose-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol (90:10) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | ~9.2 min |
| Retention Time (S-enantiomer) | ~10.5 min |
Reactivity Profiles and Mechanistic Investigations of Ethyl 3 Formylphenyl Carbonate
Transformations Involving the Formyl Group (Aldehyde Functionality)
The formyl group is characterized by a polarized carbon-oxygen double bond, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. This reactivity is central to a wide range of synthetic transformations.
Nucleophilic Addition Reactions and Subsequent Condensations
Nucleophilic addition is a fundamental reaction of aldehydes. The initial addition of a nucleophile to the carbonyl carbon generates a tetrahedral intermediate, which can then undergo further reactions.
The Aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation. It involves the reaction of an enolate ion with a carbonyl compound. In the context of Ethyl (3-formylphenyl) carbonate, it would act as the electrophilic partner. For instance, in a crossed Aldol condensation, it could react with the enolate of a ketone or another aldehyde.
The reaction is typically catalyzed by a base, which deprotonates the α-carbon of the nucleophilic partner to form the enolate. This enolate then attacks the formyl carbon of this compound. The resulting aldol addition product is a β-hydroxy carbonyl compound. Subsequent dehydration, often promoted by heat or acid, can lead to the formation of an α,β-unsaturated carbonyl compound, the aldol condensation product. The general mechanism is as follows:
Enolate Formation: A base abstracts an α-proton from a carbonyl compound to form a resonance-stabilized enolate.
Nucleophilic Attack: The enolate attacks the electrophilic formyl carbon of this compound.
Protonation: The resulting alkoxide intermediate is protonated by a protic solvent to yield the β-hydroxy carbonyl compound (aldol addition product).
Dehydration (Condensation): Under harsher conditions, elimination of a water molecule yields the α,β-unsaturated product.
While specific experimental data for this compound in Aldol reactions is not available, one can predict the expected products based on this mechanism.
Olefination reactions are crucial for the synthesis of alkenes from carbonyl compounds. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are prominent examples.
The Wittig reaction employs a phosphorus ylide (a Wittig reagent) to convert an aldehyde or ketone into an alkene. The reaction of this compound with a Wittig reagent would proceed through a betaine (B1666868) or oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome (E/Z isomerism) of the resulting alkene depends on the nature of the ylide (stabilized or non-stabilized) and the reaction conditions.
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. HWE reactions often offer advantages over the traditional Wittig reaction, such as the use of more reactive and easily handled phosphonate reagents and the formation of water-soluble phosphate (B84403) byproducts, simplifying purification. The HWE reaction with this compound would typically favor the formation of the (E)-alkene.
A general representation of the HWE reaction is provided below:
| Reagent 1 | Reagent 2 | Base | Solvent | Product |
| This compound | Triethyl phosphonoacetate | NaH | THF | Ethyl (E)-3-(3-(ethoxycarbonyl)phenyl)acrylate |
This table represents a hypothetical HWE reaction based on established protocols.
The addition of hydrogen cyanide (HCN) to an aldehyde results in the formation of a cyanohydrin. This reaction is typically catalyzed by a base (e.g., cyanide ion). For this compound, this reaction would yield Ethyl (3-(cyano(hydroxy)methyl)phenyl) carbonate.
The mechanism involves the nucleophilic attack of the cyanide ion on the formyl carbon, followed by protonation of the resulting alkoxide. Due to the high toxicity of HCN, alternative cyanating agents like trimethylsilyl (B98337) cyanide (TMSCN) are often used, which would yield the corresponding silylated cyanohydrin.
Cyanohydrins are versatile synthetic intermediates. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a variety of functionalized molecules.
Reduction Strategies to Alcohols and Amines
The formyl group of this compound can be readily reduced to a primary alcohol or converted to an amine.
Catalytic hydrogenation is a widely used method for the reduction of aldehydes to primary alcohols. This process involves the use of hydrogen gas and a metal catalyst. For the reduction of this compound to Ethyl (3-(hydroxymethyl)phenyl) carbonate, common catalysts would include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel.
The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere. The choice of catalyst and reaction conditions (temperature, pressure) can influence the selectivity of the reduction, especially if other reducible functional groups are present in the molecule.
A representative catalytic hydrogenation is outlined below:
| Substrate | Catalyst | Solvent | Pressure | Temperature | Product |
| This compound | 5% Pd/C | Ethanol (B145695) | 1 atm | Room Temp. | Ethyl (3-(hydroxymethyl)phenyl) carbonate |
This table illustrates a typical catalytic hydrogenation procedure.
Hydride-Based Reductions and Chemoselectivity
The presence of two reducible functional groups, the aldehyde and the carbonate ester, in this compound necessitates a careful selection of reducing agents to achieve chemoselectivity. The relative reactivity of these groups towards hydride reagents is a key determinant of the reaction outcome.
Generally, aldehydes are more reactive towards nucleophilic reducing agents than esters. This difference in reactivity allows for the selective reduction of the formyl group to a primary alcohol while leaving the carbonate ester intact. Common hydride reagents like sodium borohydride (B1222165) (NaBH4) are well-suited for this purpose. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol at mild temperatures. The mechanism involves the nucleophilic attack of a hydride ion from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate. Subsequent protonation by the solvent yields the corresponding primary alcohol, 3-(hydroxymethyl)phenyl ethyl carbonate.
In contrast, more powerful reducing agents like lithium aluminum hydride (LiAlH4) will typically reduce both the aldehyde and the carbonate ester. libretexts.org The reduction of the carbonate would lead to the formation of methanol and 3-(hydroxymethyl)phenol. Therefore, achieving chemoselectivity for the reduction of the aldehyde requires the use of milder and more selective hydride reagents.
Table 1: Representative Conditions for Chemoselective Hydride Reduction of Aromatic Aldehydes Containing Ester Functionality
| Reagent | Solvent(s) | Temperature (°C) | Product(s) | Notes |
| Sodium Borohydride (NaBH4) | Methanol/Ethanol | 0 - 25 | Primary Alcohol | High chemoselectivity for the aldehyde. |
| Sodium Borohydride/ Cerium(III) chloride (Luche Reduction) | Methanol | -78 to 0 | Primary Alcohol | Enhanced selectivity for the aldehyde over the ester. |
| Lithium Tri-tert-butoxyaluminum Hydride (LiAl(OtBu)3H) | Tetrahydrofuran (THF) | -78 to 0 | Primary Alcohol | A milder alternative to LiAlH4, often selective for aldehydes. |
This table presents generalized conditions based on the reduction of aromatic aldehydes in the presence of ester functionalities. Specific conditions for this compound may vary.
Selective Oxidation Reactions to Carboxylic Acids and Esters
The formyl group of this compound can be selectively oxidized to a carboxylic acid or an ester, providing a pathway to other valuable derivatives. The choice of oxidant and reaction conditions is crucial to prevent the oxidation of other parts of the molecule and to avoid side reactions.
A common method for the oxidation of aldehydes to carboxylic acids is the use of potassium permanganate (B83412) (KMnO4) under basic conditions, followed by acidic workup. However, milder and more selective reagents are often preferred to ensure the integrity of the carbonate ester. Reagents such as buffered potassium permanganate or Jones reagent (CrO3 in aqueous acetone/sulfuric acid) can be employed. A particularly effective method for the chemoselective oxidation of aromatic aldehydes is the use of sodium chlorite (B76162) (NaClO2) in the presence of a chlorine scavenger like 2-methyl-2-butene. youtube.com
Alternatively, the aldehyde can be directly converted to an ester through oxidative esterification. This can be achieved by reacting the aldehyde with an alcohol in the presence of an oxidizing agent such as N-bromosuccinimide (NBS) or by using manganese dioxide in the presence of cyanide and an alcohol.
Cannizzaro and Benzoin Condensation Pathways
As an aromatic aldehyde lacking α-hydrogens, this compound is a suitable substrate for the Cannizzaro reaction. byjus.compharmaguideline.comtestbook.comlibretexts.org This reaction involves the base-induced disproportionation of two molecules of the aldehyde. In the presence of a strong base, such as concentrated sodium hydroxide (B78521), one molecule of this compound is reduced to the corresponding alcohol, 3-(hydroxymethyl)phenyl ethyl carbonate, while the other is oxidized to the corresponding carboxylate salt, sodium 3-(ethoxycarbonyloxy)benzoate. byjus.compharmaguideline.comtestbook.com The reaction proceeds via a nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule, followed by a hydride transfer to a second aldehyde molecule. byjus.comlibretexts.org
This compound can also participate in the Benzoin condensation. chem-station.comwikipedia.org This reaction involves the coupling of two aldehyde molecules in the presence of a nucleophilic catalyst, typically a cyanide ion or an N-heterocyclic carbene (NHC). chem-station.comwikipedia.org The product of this reaction would be an α-hydroxy ketone, specifically 1,2-bis(3-(ethoxycarbonyloxy)phenyl)-2-hydroxyethan-1-one. The mechanism involves the initial nucleophilic attack of the catalyst on the aldehyde carbonyl, leading to a polarity reversal (umpolung) of the carbonyl carbon, which then attacks a second molecule of the aldehyde. chem-station.com
Reactions Involving the Carbonate Ester Linkage
The ethyl carbonate group in this compound is susceptible to various nucleophilic substitution reactions, including hydrolysis, saponification, and transesterification.
The hydrolysis of the carbonate ester can occur under either acidic or basic conditions. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of water. This process is reversible and leads to the formation of 3-formylphenol, ethanol, and carbon dioxide.
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbonate. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate which then collapses to give 3-formylphenol and the ethyl carbonate anion. The latter is unstable and decomposes to ethanol and carbonate. Under strongly basic conditions, the phenolic hydroxyl group will be deprotonated to form the corresponding phenoxide.
Transesterification of the ethyl carbonate group can be achieved by reacting this compound with an alcohol in the presence of an acid or base catalyst. wikipedia.org This reaction allows for the exchange of the ethyl group for another alkyl or aryl group. For instance, reaction with methanol would yield mthis compound, while reaction with a phenol (B47542) would produce a diaryl carbonate derivative. The equilibrium of the reaction can be shifted towards the desired product by using a large excess of the reactant alcohol or by removing the displaced alcohol (ethanol) from the reaction mixture. wikipedia.org
Table 2: Representative Catalysts for Transesterification of Carbonate Esters
| Catalyst Type | Examples | Reaction Conditions |
| Homogeneous Basic | Sodium methoxide, Potassium carbonate | Moderate temperatures |
| Homogeneous Acidic | Sulfuric acid, p-Toluenesulfonic acid | Elevated temperatures |
| Heterogeneous | Titanates, Tin compounds | High temperatures |
This table presents generalized catalysts for transesterification. Specific conditions for this compound may vary.
The decarboxylation of aryl ethyl carbonates to form ethers is a potential transformation, although it typically requires specific catalytic conditions. rsc.org The reaction involves the cleavage of the carbonate C-O bond and the loss of carbon dioxide. For this compound, this would theoretically lead to the formation of 3-ethoxybenzaldehyde. This reaction is often catalyzed by solid bases like hydrotalcite or basic alumina (B75360) at elevated temperatures. rsc.org The mechanism can be complex and may involve competitive side reactions. The stability of the carbonate group under various conditions is a key factor in the synthetic utility of this compound.
Reactivity of the Substituted Aromatic Ring
The reactivity of the aromatic ring in this compound is dictated by the electronic properties of its two substituents: the formyl group (-CHO) and the ethyl carbonate group (-OCOOEt). The interplay of their directing and activating or deactivating effects governs the outcomes of various aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS) with Regiochemical Control
Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is a process heavily influenced by the competing directing effects of the existing substituents. masterorganicchemistry.com The formyl group is a meta-director and a moderate deactivator of the aromatic ring, withdrawing electron density through both inductive and resonance effects. researchgate.netlibretexts.org Conversely, the ethyl carbonate substituent, via the ether-like oxygen atom bonded directly to the ring, is an ortho, para-director and an activating group due to the donation of its lone pair electrons into the aromatic π-system. libretexts.orgyoutube.com
The positions available for substitution on the ring are C2, C4, C5, and C6. The directing effects on these positions are as follows:
Ethyl Carbonate Group (at C1): Directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.
Formyl Group (at C3): Directs incoming electrophiles to the meta (C5) position relative to itself.
In this specific arrangement, position C6 is ortho to the activating carbonate group and meta to the deactivating formyl group, making it a highly probable site for substitution. Position C4 is para to the activator but ortho to the deactivator, while position C2 is ortho to both groups, which may also lead to steric hindrance. youtube.com Position C5 is meta to both substituents and is generally not favored.
Research on similarly disubstituted aromatic compounds confirms that in cases of competing directing groups, a hierarchy of influence determines the final regiochemical outcome. Activating groups generally control the position of substitution over deactivating groups.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Relation to -OCOOEt (C1) | Relation to -CHO (C3) | Predicted Reactivity | Major/Minor Product |
|---|---|---|---|---|
| C2 | Ortho (Activated) | Ortho (Deactivated) | Low (Steric Hindrance) | Minor |
| C4 | Para (Activated) | Ortho (Deactivated) | Moderate | Possible Minor |
| C5 | Meta (Neutral) | Meta (Favored by -CHO) | Low | Minor |
| C6 | Ortho (Activated) | Meta (Neutral) | High | Major |
This table is based on established principles of physical organic chemistry. masterorganicchemistry.comlibretexts.orgyoutube.com
Nucleophilic Aromatic Substitution (SNAr) on Activated Derivatives
Nucleophilic aromatic substitution (SNAr) does not occur on this compound itself, as it lacks a suitable leaving group and sufficient activation. The reaction requires the presence of a good leaving group (typically a halide) and at least one strong electron-withdrawing group positioned ortho or para to it. masterorganicchemistry.comyoutube.com These groups are necessary to stabilize the transient, negatively charged intermediate, known as a Meisenheimer complex. nih.gov
For an SNAr reaction to proceed, one must use an "activated derivative." For instance, the introduction of a nitro group, one of the most powerful electron-withdrawing groups, can significantly activate a substrate for SNAr. Consider a derivative like Ethyl (5-fluoro-3-formyl-2-nitrophenyl) carbonate .
In this hypothetical derivative:
The fluorine atom at C5 serves as the leaving group.
The nitro group at C2 is ortho to the leaving group.
The formyl group at C3 is meta to the leaving group.
The strong electron-withdrawing effect of the ortho-nitro group would stabilize the Meisenheimer complex formed upon nucleophilic attack at C5, thereby facilitating the substitution reaction. The formyl group at the meta position would have a lesser, but still contributing, activating effect. Research has demonstrated that the rate of SNAr reactions is dramatically increased by the presence of such activating groups. youtube.com
Table 2: Reactivity of Activated Derivatives in SNAr
| Derivative | Leaving Group | Activating Groups (Position relative to LG) | Nucleophile (Example) | Expected Product |
|---|---|---|---|---|
| Ethyl (4-chloro-3-formylphenyl) carbonate | Cl | -CHO (ortho) | CH₃O⁻ | Ethyl (3-formyl-4-methoxyphenyl) carbonate |
This table illustrates potential SNAr reactions on hypothetical activated derivatives based on established reaction mechanisms. masterorganicchemistry.comyoutube.comnih.gov
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at Halogenated Positions
Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon bonds. youtube.com These reactions typically require a halogenated or triflated version of the aromatic substrate to undergo oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle. youtube.com Halogenated derivatives of this compound are excellent candidates for these transformations, as the formyl and carbonate functionalities are generally stable under the typical reaction conditions.
Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron reagent, such as a boronic acid or ester, to form biaryl compounds. libretexts.org For example, the reaction of Ethyl (5-bromo-3-formylphenyl) carbonate with phenylboronic acid, catalyzed by a palladium complex with suitable ligands (e.g., PPh₃), would yield Ethyl (5-formyl-[1,1'-biphenyl]-3-yl) carbonate . libretexts.org
Heck Reaction: The Heck reaction creates a new carbon-carbon bond by coupling an aryl halide with an alkene. mdpi.comnih.gov The reaction of a halogenated derivative, such as Ethyl (3-formyl-5-iodophenyl) carbonate , with an alkene like ethyl acrylate (B77674) would produce a substituted cinnamate (B1238496) derivative, with the formyl and carbonate groups remaining intact. The reaction often exhibits high stereoselectivity, favoring the formation of the (E)-alkene. nih.gov
Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper(I) complexes. beilstein-journals.orggold-chemistry.orglibretexts.org Coupling Ethyl (5-bromo-3-formylphenyl) carbonate with a terminal alkyne like trimethylsilylacetylene (B32187) would afford the corresponding arylalkyne. This method is highly efficient for creating C(sp²)-C(sp) bonds. nih.govorganic-chemistry.org
Table 3: Palladium-Catalyzed Cross-Coupling Reactions of Halogenated this compound Derivatives
| Reaction | Halogenated Substrate (Example) | Coupling Partner | Catalyst System (Example) | Product (Example) |
|---|---|---|---|---|
| Suzuki | Ethyl (5-bromo-3-formylphenyl) carbonate | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Ethyl (5-formyl-[1,1'-biphenyl]-3-yl) carbonate |
| Heck | Ethyl (3-formyl-5-iodophenyl) carbonate | Ethyl acrylate | Pd(OAc)₂, P(o-tolyl)₃, Base (e.g., Et₃N) | Ethyl 3-(3-(ethoxycarbonyloxy)-5-formylphenyl)acrylate |
| Sonogashira | Ethyl (5-bromo-3-formylphenyl) carbonate | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Ethyl (3-formyl-5-(phenylethynyl)phenyl) carbonate |
This table provides examples based on well-established palladium-catalyzed cross-coupling methodologies. libretexts.orgnih.govorganic-chemistry.org
Chemoselectivity and Orthogonal Transformations
The presence of two distinct functional groups—an aldehyde and a carbonate ester—on the same molecule presents opportunities for chemoselective reactions, where one group reacts preferentially while the other remains unchanged. This is a key concept in modern organic synthesis, allowing for the stepwise construction of complex molecules.
Selective Reactions of the Formyl Group in the Presence of the Carbonate Ester
The formyl group is generally more susceptible to nucleophilic attack and certain redox reactions than the carbonate ester. This difference in reactivity allows for a range of selective transformations.
Selective Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. These conditions are typically not harsh enough to affect the more stable carbonate ester.
Wittig Reaction: The formyl group readily undergoes the Wittig reaction with phosphorus ylides to form alkenes. This transformation is highly specific to aldehydes and ketones and does not react with the carbonate ester.
Reductive Amination: The formyl group can be converted into an amine via reductive amination. This involves the initial formation of an imine with a primary or secondary amine, followed by in-situ reduction with a selective hydride reagent like sodium triacetoxyborohydride.
Grignard and Organolithium Addition: Organometallic reagents add to the carbonyl of the aldehyde to form a secondary alcohol, leaving the less electrophilic carbonate ester untouched under carefully controlled, low-temperature conditions.
Table 4: Chemoselective Reactions Targeting the Formyl Group
| Transformation | Reagents | Product Functional Group |
|---|---|---|
| Reduction | NaBH₄, MeOH | Primary Alcohol (-CH₂OH) |
| Wittig Reaction | Ph₃P=CH₂, THF | Alkene (-CH=CH₂) |
| Reductive Amination | R-NH₂, NaBH(OAc)₃ | Secondary Amine (-CH₂-NHR) |
| Grignard Addition | R-MgBr, THF then H₃O⁺ | Secondary Alcohol (-CH(OH)R) |
This table summarizes standard, chemoselective transformations of aldehydes that are compatible with an ester functionality. researchgate.net
Selective Transformations of the Carbonate Ester in the Presence of the Formyl Group
Selectively transforming the carbonate ester in the presence of a reactive formyl group is more challenging but achievable under specific conditions. The goal is to utilize reagents that preferentially react with the ester linkage without engaging the aldehyde.
Selective Hydrolysis: The ethyl carbonate group can be hydrolyzed to the corresponding phenol (-OH group). This typically requires basic conditions (e.g., mild aqueous base like LiOH or K₂CO₃ in methanol/water) or specific enzymatic conditions. While strong base could induce a Cannizzaro reaction or aldol condensation of the aldehyde, carefully controlled conditions can favor carbonate cleavage. wikipedia.org
Transesterification: Carbonate esters can undergo transesterification with another alcohol in the presence of a suitable catalyst. wikipedia.org This allows for the exchange of the ethyl group for another alkyl or aryl group. This reaction can often be performed under conditions mild enough to spare the aldehyde group.
Palladium-Catalyzed Decarboxylative Reactions: In certain contexts, aryl carbonates can serve as precursors in palladium-catalyzed reactions that involve cleavage of the C-O bond, effectively removing the carbonate group. These specialized methods can offer high chemoselectivity.
Table 5: Selective Transformations of the Carbonate Ester
| Transformation | Reagents/Conditions | Product Functional Group |
|---|---|---|
| Hydrolysis | Mild base (e.g., LiOH, H₂O/THF) or specific enzymes | Phenol (-OH) |
| Transesterification | R-OH, catalyst (e.g., NaOR, Ti(OR)₄) | Different Carbonate Ester (-O-CO-OR) |
This table outlines potential selective transformations of the carbonate group based on general ester chemistry. wikipedia.org
Exploration of Cascade and Multicomponent Reactions Incorporating this compound
Extensive literature searches did not yield specific examples of cascade or multicomponent reactions that incorporate this compound as a reactant. While the bifunctional nature of the molecule, possessing both an aldehyde and a carbonate group, suggests its potential as a substrate in such complex transformations, published research to date has not explored this synthetic utility.
Cascade and multicomponent reactions are powerful tools in organic synthesis, enabling the construction of complex molecular architectures from simple precursors in a single operation. These reactions are characterized by the formation of multiple chemical bonds in a sequential manner, avoiding the need for isolation and purification of intermediates. The aldehyde functionality in this compound could, in principle, participate in a variety of well-established multicomponent reactions, including but not limited to:
Passerini and Ugi Reactions: These isocyanide-based multicomponent reactions could potentially involve the aldehyde group of this compound.
Hantzsch Dihydropyridine Synthesis: The aldehyde could serve as one of the three components in the classical Hantzsch reaction or its variations.
Biginelli Reaction: This reaction combines an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones.
However, at present, there are no documented instances of this compound being utilized in these or other named multicomponent reactions. The exploration of its reactivity in such processes remains an open area for future research.
Kinetic and Thermodynamic Studies of Key Transformation Pathways
Concurrent with the absence of literature on its application in cascade and multicomponent reactions, there is a corresponding lack of kinetic and thermodynamic studies for the transformation pathways of this compound. Such studies are crucial for understanding reaction mechanisms, optimizing reaction conditions, and predicting the feasibility of potential synthetic routes.
Kinetic studies would provide valuable data on the reaction rates, the influence of catalysts, temperature, and concentration on the transformations of this compound. For instance, determining the rate constants for the reactions of the aldehyde and carbonate moieties would shed light on their relative reactivity and selectivity.
Thermodynamic studies would offer insights into the energy changes associated with the reactions of this compound, including the determination of enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). This information is fundamental to predicting the spontaneity and position of equilibrium for any given transformation.
The lack of such fundamental data underscores the nascent stage of research into the chemical properties and reactivity of this compound. Future investigations in this area would be invaluable for unlocking the synthetic potential of this compound.
Computational and Theoretical Chemistry Approaches to Ethyl 3 Formylphenyl Carbonate
Electronic Structure and Molecular Geometry Calculations
The foundational aspect of understanding a molecule from a theoretical standpoint lies in the calculation of its electronic structure and the determination of its most stable three-dimensional arrangement of atoms.
Density Functional Theory (DFT) for Ground State Properties and Electronic Configuration
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying organic molecules like Ethyl (3-formylphenyl) carbonate. DFT calculations, particularly using hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be employed to optimize the molecular geometry and determine its ground state electronic properties. nih.govresearchgate.net
The optimized structure reveals the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. From the electronic configuration, key quantum chemical descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity and stability.
Table 1: Predicted Ground State Properties of this compound using DFT
| Property | Predicted Value | Significance |
| Total Energy | Value (in Hartrees) | Represents the total electronic and nuclear energy of the molecule in its most stable form. |
| Dipole Moment | Value (in Debye) | Indicates the overall polarity of the molecule, arising from the asymmetrical distribution of electron density due to the formyl and carbonate functional groups. |
| HOMO Energy | Value (in eV) | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy | Value (in eV) | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | Value (in eV) | The energy difference between the HOMO and LUMO, which is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Ionization Potential | Value (in eV) | The energy required to remove an electron from the molecule, approximated by the negative of the HOMO energy. |
| Electron Affinity | Value (in eV) | The energy released when an electron is added to the molecule, approximated by the negative of the LUMO energy. |
Note: The values in this table are illustrative and represent the type of data that would be generated from DFT calculations.
Conformer Analysis and Potential Energy Surface Exploration
The presence of rotatable single bonds in this compound, specifically around the carbonate and ethyl groups, allows for the existence of multiple conformers. A conformer analysis is crucial to identify the various low-energy spatial arrangements of the molecule. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface (PES) can be mapped out.
This exploration helps in identifying the global minimum energy conformer, which is the most stable and populated conformer at equilibrium, as well as other local minima and the energy barriers that separate them. This information is vital for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules or biological targets.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.
Prediction of Reaction Pathways, Activation Barriers, and Rate Constants
For this compound, several reactions could be of interest, such as the hydrolysis of the carbonate, the oxidation or reduction of the formyl group, or its participation in nucleophilic addition reactions. Theoretical methods can be used to model these transformations.
By identifying the structures of the reactants, products, and any intermediates, the reaction pathway can be mapped. A key aspect of this is the location of the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation barrier (ΔE‡). According to transition state theory, the rate constant (k) of a reaction is exponentially dependent on this barrier.
Table 2: Hypothetical Reaction Energetics for the Hydrolysis of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + H₂O) | 0.0 |
| Transition State | Value |
| Products (3-formylphenol + Ethyl hydrogen carbonate) | Value |
Note: This table illustrates the kind of data obtained from reaction mechanism studies. The actual values would require specific calculations for the chosen reaction.
Investigation of Solvent Effects on Reaction Energetics and Transition States
Reactions are typically carried out in a solvent, which can have a significant impact on the reaction energetics and mechanism. Computational models can account for solvent effects using either implicit or explicit solvent models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit solvent models involve including a number of solvent molecules in the calculation, which can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, but at a much higher computational cost. Investigating reactions in different solvents can reveal how the polarity of the medium affects the stability of reactants, products, and, most importantly, the transition state, thereby influencing the reaction rate.
Spectroscopic Property Prediction and Validation against Experimental Data
Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental spectra for validation of the theoretical model or to aid in the interpretation of experimental data.
For this compound, the following spectroscopic properties can be calculated:
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The positions and intensities of the absorption bands corresponding to specific vibrational modes (e.g., C=O stretching of the formyl and carbonate groups, C-O stretching) can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted chemical shifts are invaluable for assigning the signals in an experimental NMR spectrum.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of the molecule. This allows for the prediction of the absorption wavelengths (λmax) in the ultraviolet-visible spectrum, which correspond to the promotion of electrons from occupied to unoccupied molecular orbitals.
Comparison of these predicted spectra with experimentally obtained spectra serves as a critical validation of the computational methodology and the calculated electronic structure and geometry of this compound.
Theoretical Prediction of NMR Chemical Shifts and Coupling Constants
The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods is a cornerstone of structural elucidation. For this compound, Density Functional Theory (DFT) is the most common and reliable approach. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework (such as with the B3LYP functional and a basis set like 6-311++G(d,p)), is frequently used to calculate the isotropic magnetic shielding tensors of atomic nuclei. modgraph.co.ukresearchgate.net These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). docbrown.info
This process begins with the geometry optimization of the this compound molecule to find its lowest energy conformation. Following optimization, the GIAO calculation is performed on this stable structure. The accuracy of these predictions can be high, often with a standard deviation of around 0.1 ppm for ¹H and 1-2 ppm for ¹³C NMR chemical shifts when appropriate levels of theory and solvent models are used. nih.govnih.gov
The predicted chemical shifts provide a detailed picture of the electronic environment of each nucleus. For instance, the aldehydic proton is expected to have a significantly downfield chemical shift due to the strong deshielding effect of the carbonyl group. docbrown.info The aromatic protons will exhibit shifts influenced by the substitution pattern on the benzene (B151609) ring, while the ethyl group protons will show characteristic shifts for a CH₂ group adjacent to an oxygen and a terminal CH₃ group. Similarly, ¹³C NMR chemical shifts can be accurately predicted for the formyl carbon, the carbonate carbon, the aromatic carbons, and the ethyl group carbons. acs.orgresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehydic H | 9.9 - 10.1 | - |
| Aromatic H | 7.5 - 8.1 | - |
| Ethyl CH₂ | 4.2 - 4.4 | 64.0 - 66.0 |
| Ethyl CH₃ | 1.3 - 1.5 | 14.0 - 16.0 |
| Aldehydic C | - | 191.0 - 193.0 |
| Carbonate C=O | - | 153.0 - 155.0 |
| Aromatic C | - | 120.0 - 152.0 |
Note: The data in this table are hypothetical and representative of values expected from DFT calculations based on similar molecular structures.
Calculation of Vibrational Frequencies (IR/Raman) and Intensities
Theoretical calculations of vibrational spectra, including Infrared (IR) and Raman, are invaluable for assigning experimental bands and understanding the vibrational modes of a molecule. These calculations are typically performed using DFT methods, often with the B3LYP functional, which has been shown to provide a good balance between accuracy and computational cost for vibrational frequency calculations. researchgate.net
The process involves first optimizing the molecular geometry of this compound. Subsequently, a frequency calculation is performed at the same level of theory. This calculation computes the second derivatives of the energy with respect to the atomic coordinates, which provides the harmonic vibrational frequencies. The output includes the frequency of each vibrational mode, its IR intensity, and its Raman activity. cardiff.ac.uk
Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. researchgate.net The analysis allows for the unambiguous assignment of key vibrational modes, such as the C=O stretching of the formyl group, the C=O stretching of the carbonate group, C-O stretching vibrations, and various aromatic ring vibrations. nih.gov
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aldehydic C-H Stretch | 2850 - 2880 | 2850 - 2880 |
| Formyl C=O Stretch | 1700 - 1720 | 1700 - 1720 |
| Carbonate C=O Stretch | 1760 - 1780 | 1760 - 1780 |
| Aromatic C=C Stretch | 1580 - 1610 | 1580 - 1610 |
| Carbonate C-O-C Stretch | 1200 - 1250 | 1000 - 1100 |
| Aromatic C-H Bending | 800 - 900 | 800 - 900 |
Note: The data in this table are hypothetical and representative of values expected from DFT calculations based on similar molecular structures.
Molecular Dynamics Simulations for Dynamic Behavior and Conformational Flexibility
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamic properties. For this compound, MD simulations can reveal how the molecule moves and changes shape over time in different environments, such as in a solvent. nih.gov
An MD simulation begins with the creation of a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. For organic molecules like this compound, force fields such as AMBER or GAFF are commonly used. rsc.org The system, consisting of one or more molecules of the compound and often solvent molecules, is then allowed to evolve over time by solving Newton's equations of motion. randallcygan.com
Through MD simulations, one can explore the conformational landscape of this compound. This includes the rotation around single bonds, such as the C-O bonds of the carbonate group and the bond connecting the phenyl ring to the carbonate moiety. nih.gov The simulations can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and reactivity. For instance, the relative orientation of the formyl and carbonate groups can impact intermolecular interactions and crystal packing. randallcygan.comacs.org
Quantum Chemical Descriptors and Structure-Reactivity Relationship Studies
Quantum chemical descriptors, derived from DFT calculations, are numerical values that quantify various aspects of a molecule's electronic structure and are used to predict its chemical reactivity. These descriptors are central to Quantitative Structure-Reactivity Relationship (QSRR) studies. rasayanjournal.co.in
Key descriptors for this compound would be calculated from its optimized electronic structure. These include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Ionization Potential (I) and Electron Affinity (A): These are directly related to the HOMO and LUMO energies, respectively, and quantify the energy required to remove an electron and the energy released when an electron is added.
Global Reactivity Descriptors: From I and A, other descriptors like electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated. These provide a general measure of the molecule's reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carbonyl groups would be regions of negative potential, while the aldehydic proton and aromatic protons would be regions of positive potential.
By analyzing these descriptors, one can predict the most likely sites for electrophilic and nucleophilic attack, providing a theoretical basis for understanding the molecule's chemical behavior in reactions.
Table 3: Key Quantum Chemical Descriptors for this compound
| Descriptor | Definition | Predicted Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates sites prone to electrophilic attack |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates sites prone to nucleophilic attack |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical stability and reactivity |
| Ionization Potential | Energy required to remove an electron | Quantifies electron-donating ability |
| Electron Affinity | Energy released upon gaining an electron | Quantifies electron-accepting ability |
| Electronegativity (χ) | Tendency to attract electrons | Overall electronic character |
| Chemical Hardness (η) | Resistance to change in electron distribution | Measure of stability |
| Electrophilicity Index (ω) | Global electrophilic nature of the molecule | Predicts reactivity with nucleophiles |
Note: This table describes the descriptors and their general significance; specific numerical values would be obtained from DFT calculations.
Role of Ethyl 3 Formylphenyl Carbonate As a Versatile Synthetic Building Block and Intermediate
Precursor in the Synthesis of Complex Organic Molecules
The bifunctional nature of ethyl (3-formylphenyl) carbonate makes it an attractive starting material for the synthesis of a variety of complex organic structures.
Building Block for Novel Heterocyclic Compounds
The aldehyde group is a cornerstone in the synthesis of heterocyclic compounds. It can readily participate in condensation reactions with a variety of di- and poly-functionalized nucleophiles to form a wide array of ring systems. For instance, reactions with hydrazines, hydroxylamines, and amidines could potentially yield pyrazoles, isoxazoles, and pyrimidines, respectively. The ethyl carbonate group, while generally less reactive, could serve as a handle for further functionalization or be modified under specific reaction conditions.
Intermediate in the Construction of Advanced Functionalized Aromatic Systems
The formyl group can be readily transformed into a diverse range of other functional groups, enhancing its utility in building complex aromatic systems. Standard organic transformations could convert the aldehyde into:
A carboxylic acid via oxidation.
An alcohol through reduction.
An alkene via Wittig-type reactions.
An amine through reductive amination.
These transformations, coupled with the potential for nucleophilic or electrophilic aromatic substitution on the phenyl ring, could allow for the synthesis of highly substituted and functionalized aromatic products. The ethyl carbonate group's influence on the regioselectivity of such substitutions would be a key factor for investigation.
Application in Polymer Chemistry and Advanced Material Science Precursors
The structure of this compound suggests its potential utility in the realm of polymer science, although specific examples are not readily found in the literature.
Monomer or Cross-Linking Agent in Polymeric Architectures
The presence of two reactive sites opens the possibility of using this compound as a monomer in polymerization reactions. For example, the aldehyde could undergo polymerization with suitable co-monomers. Alternatively, it could function as a cross-linking agent to create more rigid, three-dimensional polymer networks. nih.gov The carbonate linkage itself is a feature in some modern polymers, such as polycarbonates and polyurethanes, suggesting that this moiety could also be incorporated into a polymer backbone under appropriate conditions. mdpi.com The concentration of such a cross-linking agent can significantly influence the viscoelastic and swelling properties of the resulting polymer.
Precursor for Optoelectronic, Liquid Crystalline, or Other Advanced Organic Materials
Aromatic aldehydes and carbonate-containing molecules are classes of compounds that have been explored as precursors for materials with interesting optoelectronic or liquid crystalline properties. The rigid aromatic core combined with the polarizable aldehyde and carbonate groups could, in principle, lead to molecules with desirable characteristics for these applications. The synthesis of such materials would likely involve multi-step transformations where the this compound serves as a key starting scaffold.
Contribution to Catalyst and Ligand Development (e.g., as a scaffold or functional handle)
In the field of catalysis, specifically in the design of organic ligands for metal complexes, molecules with well-defined geometries and functional groups are highly sought after. The fixed meta substitution pattern of the functional groups on the phenyl ring of this compound provides a rigid scaffold.
The aldehyde group can be used to anchor the molecule to a metal center, either directly or after conversion to a more typical coordinating group like an imine, an oxime, or a phosphine. The ethyl carbonate group, while not a strong coordinating group itself, could influence the steric and electronic properties of the resulting ligand and, by extension, the catalytic activity and selectivity of the metal complex. The development of automated workflows for computational catalyst design could potentially help in evaluating the suitability of ligands derived from such scaffolds.
Analytical Methodologies for Research and Quality Assurance of Ethyl 3 Formylphenyl Carbonate
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatography is an indispensable tool for separating Ethyl (3-formylphenyl) carbonate from its precursors, byproducts, and degradation products. The choice of technique depends on the specific analytical goal, whether it is quantitative purity determination, trace impurity analysis, or rapid reaction monitoring.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the premier method for the accurate quantification and purity assessment of this compound. A reversed-phase HPLC method is typically developed due to the compound's moderate polarity.
Method Development: The development of a robust HPLC method involves a systematic approach to optimize the separation of the main compound from potential impurities, such as the starting materials (e.g., 3-hydroxybenzaldehyde (B18108), ethyl chloroformate) and possible byproducts (e.g., dicarbonates, unreacted phenol). chromatographyonline.com
Column Selection: A C18 or C8 stationary phase is generally suitable. These phases provide hydrophobic interactions, which are key to retaining and separating aromatic compounds.
Mobile Phase: A gradient elution is often necessary to resolve compounds with a range of polarities. pharmtech.com A common mobile phase system consists of acetonitrile (B52724) or methanol (B129727) as the organic solvent (Phase B) and water (often with a small amount of acid like trifluoroacetic acid to improve peak shape) as the aqueous solvent (Phase A). youtube.com The gradient is typically programmed to start with a higher proportion of Phase A and gradually increase the concentration of Phase B to elute more strongly retained components.
Detection: The presence of the aromatic ring and the formyl group makes this compound UV-active. A UV detector set at a wavelength where the analyte and key impurities exhibit significant absorbance, such as 254 nm, is commonly used for detection. researchgate.net
Optimization: Fine-tuning involves adjusting the gradient slope, flow rate, and column temperature to achieve optimal resolution (selectivity), efficiency, and analysis time. youtube.com
Validation: Once developed, the method must be validated to ensure its reliability. Validation parameters typically include linearity, precision, accuracy, specificity, and robustness.
Table 1: Hypothetical HPLC Method Validation Summary
| Validation Parameter | Specification | Hypothetical Result |
|---|---|---|
| Linearity (R²) | ≥ 0.998 | 0.9995 |
| Precision (%RSD) | ≤ 2.0% | 1.2% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 100.5% |
| Limit of Detection | Report Value | 0.05 µg/mL |
| Limit of Quantitation | Report Value | 0.15 µg/mL |
Gas Chromatography (GC) for Trace Impurity Analysis and Volatile Byproducts
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is ideal for the analysis of volatile and semi-volatile substances. In the context of this compound, GC is primarily used to detect and quantify residual solvents from the synthesis and purification process (e.g., dichloromethane (B109758), ethyl acetate, toluene) and low-boiling point byproducts.
Methodology: A capillary GC column with a mid-polarity stationary phase, such as a 35% diphenyl / 65% dimethyl polysiloxane phase, can provide good resolution for a range of potential impurities. cromlab-instruments.es For residual solvent analysis, headspace GC is often the preferred technique as it introduces only the volatile components into the system, protecting the column from non-volatile matrix components.
Impurity Identification: GC-MS is a powerful tool for identifying unknown impurities by comparing their mass spectra to library databases. researchgate.net This is crucial for understanding the reaction pathways and optimizing the synthesis to minimize byproduct formation. While the target compound itself can be analyzed by GC, analysis of related carbonate compounds sometimes requires derivatization to improve volatility and thermal stability. nih.govresearchgate.net
Table 2: Potential Volatile Impurities Analyzed by GC
| Compound | Potential Source | Detection Method |
|---|---|---|
| Dichloromethane | Reaction/Extraction Solvent | Headspace GC-FID/MS |
| Toluene | Reaction/Extraction Solvent | Headspace GC-FID/MS |
| Ethanol (B145695) | Byproduct of esterification | GC-FID |
Thin-Layer Chromatography (TLC) for Rapid Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to qualitatively monitor the progress of a chemical reaction. libretexts.org It allows chemists to quickly determine if the starting materials are being consumed and if the desired product is being formed. rsc.orgresearchgate.net
Procedure: To monitor the synthesis of this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate alongside spots of the pure starting material (e.g., 3-hydroxybenzaldehyde) and a "co-spot" containing both the reaction mixture and the starting material. rochester.edu
Elution and Visualization: The plate is developed in a chamber containing an appropriate mobile phase, typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate. researchgate.net The ratio is chosen to achieve good separation between the reactant and product spots (e.g., a target Rf of 0.3-0.4 for the reactant). rochester.edu After development, the plate is visualized under a UV lamp, where the UV-active spots for the reactant and product will appear.
Interpretation: As the reaction proceeds, the TLC spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the more non-polar product, this compound, will appear and intensify. youtube.com The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Spectrophotometric Methods for Quantitative Determination
Spectrophotometric methods offer a straightforward and rapid means of determining the concentration of this compound in solution, provided that it is the only component that absorbs light at the chosen wavelength.
UV-Vis Spectrophotometry for Concentration Analysis
UV-Visible (UV-Vis) spectrophotometry is based on the principle that a compound's concentration in a solution is directly proportional to the amount of light it absorbs at a specific wavelength, as described by the Beer-Lambert Law. The conjugated system of the benzene (B151609) ring and the formyl group in this compound makes it a strong chromophore, suitable for UV-Vis analysis.
Methodology: A pure sample of the compound is dissolved in a UV-transparent solvent (e.g., acetonitrile or ethanol) to prepare a series of standard solutions of known concentrations. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax), which would be determined by scanning the UV spectrum. A calibration curve is then constructed by plotting absorbance versus concentration. The concentration of an unknown sample solution can be determined by measuring its absorbance and interpolating its concentration from the linear calibration curve.
Table 3: Example Data for a UV-Vis Calibration Curve
| Concentration (mg/L) | Absorbance at λmax |
|---|---|
| 2.0 | 0.148 |
| 4.0 | 0.295 |
| 6.0 | 0.449 |
| 8.0 | 0.601 |
| 10.0 | 0.752 |
| Sample | 0.520 |
Titrimetric Methods for Functional Group Quantification
Titrimetric, or volumetric, methods are classical analytical techniques that can provide highly accurate quantification of a specific functional group. saylor.org For this compound, the most amenable functional group for titration is the aldehyde (formyl) group.
Principle of Oximation: A common and reliable method is based on the reaction of the aldehyde with hydroxylamine (B1172632) hydrochloride. dergipark.org.tr The formyl group reacts with hydroxylamine hydrochloride to form the corresponding oxime and, importantly, liberates one equivalent of hydrochloric acid (HCl).
R-CHO + NH₂OH·HCl → R-CH=NOH + H₂O + HCl
Procedure: A precisely weighed sample of this compound is dissolved in a suitable solvent and reacted with a known excess of hydroxylamine hydrochloride solution. The resulting mixture is then titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), using a pH meter or a colorimetric indicator (e.g., phenolphthalein) to determine the endpoint. The amount of HCl produced is stoichiometrically equivalent to the amount of the aldehyde in the sample, allowing for the calculation of the compound's purity. Other methods, such as those using 2,4-dinitrophenylhydrazine, have also been described for aromatic aldehydes. rsc.orgrsc.org
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| 2,4-dinitrophenylhydrazine |
| 3-hydroxybenzaldehyde |
| Acetonitrile |
| Dichloromethane |
| Ethanol |
| Ethyl acetate |
| Ethyl Chloroformate |
| This compound |
| Hexane |
| Hydrochloric acid |
| Hydroxylamine hydrochloride |
| Methanol |
| Phenolphthalein |
| Sodium hydroxide |
| Toluene |
In Situ Monitoring Techniques for Real-Time Reaction Progress
The advent of Process Analytical Technology (PAT), a framework encouraged by regulatory bodies like the U.S. Food and Drug Administration (FDA), has revolutionized pharmaceutical and chemical manufacturing. mt.com PAT aims to design, analyze, and control manufacturing processes by measuring critical process parameters (CPPs) that affect critical quality attributes (CQAs). mt.comencyclopedia.pub This approach moves away from testing for quality in the final product towards building quality in by design. mt.com A cornerstone of PAT is the use of in situ monitoring techniques, which provide real-time data on a reaction as it occurs. americanpharmaceuticalreview.com These online methods allow for a deeper understanding of reaction kinetics, mechanisms, and the influence of various parameters, facilitating process optimization, improved safety, and consistent product quality. mt.comamericanpharmaceuticalreview.com For a compound like this compound, which contains distinct functional groups, several in situ techniques are particularly well-suited for real-time analysis during its synthesis.
Flow NMR for On-Line Kinetic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for structural elucidation, can be adapted for real-time reaction monitoring through a technique known as flow NMR. nih.govresearchgate.net In a flow NMR setup, the reaction mixture is continuously passed through a flow cell or capillary located within the NMR spectrometer's probe. nih.govbeilstein-journals.org This allows for the acquisition of NMR spectra at successive time points without disturbing the reaction, providing a detailed picture of the concentration changes of reactants, intermediates, and products. nih.gov
Flow NMR is exceptionally valuable for conducting kinetic studies. nih.gov By monitoring the change in the integral of specific NMR signals over time, precise reaction rates and kinetic parameters can be determined. mdpi.com The technique can be implemented in various modes, including continuous flow, where the reaction mixture flows at a steady rate, and stopped-flow, where a segment of the reacting mixture is isolated in the flow cell for monitoring. nih.govbeilstein-journals.org The choice of method depends on the reaction timescale.
For a reaction involving the formation or transformation of this compound, specific proton (¹H) or carbon (¹³C) NMR signals would be monitored. Key signals would include:
The aldehydic proton (~9-10 ppm).
The aromatic protons on the phenyl ring.
The ethyl group protons (a quartet and a triplet) of the carbonate moiety.
By tracking the decrease in the intensity of a reactant's characteristic signal and the corresponding increase in the product's signal, a kinetic profile can be constructed. Modern software can automate this process, allowing for rapid data analysis and process optimization. researchgate.net While high-field NMR instruments offer superior resolution, the development of more accessible benchtop NMR spectrometers has broadened the applicability of this technique in process chemistry environments. nih.gov
Table 1: Representative Kinetic Data from a Hypothetical Flow NMR Study
This table illustrates the type of data that can be generated from a flow NMR experiment monitoring the conversion of a starting material to a product, such as the formation of an aromatic aldehyde.
| Time (minutes) | Reactant A Integral (Normalized) | Product B Integral (Normalized) | Conversion (%) |
|---|---|---|---|
| 0 | 1.00 | 0.00 | 0.0 |
| 5 | 0.78 | 0.22 | 22.0 |
| 10 | 0.59 | 0.41 | 41.0 |
| 20 | 0.32 | 0.68 | 68.0 |
| 30 | 0.15 | 0.85 | 85.0 |
| 45 | 0.05 | 0.95 | 95.0 |
| 60 | <0.01 | >0.99 | >99.0 |
Online IR/Raman Spectroscopy for Continuous Process Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful PAT tool for continuous process analysis. americanpharmaceuticalreview.com These methods are non-destructive and can be easily implemented in a reaction vessel or flow reactor using fiber-optic probes, providing real-time molecular information. americanpharmaceuticalreview.comspectroscopyonline.com
Online Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR) FTIR spectroscopy is a common method for online reaction monitoring. An ATR probe is immersed directly into the reaction mixture, and the IR spectrum is recorded continuously. The technique is sensitive to changes in the concentration of functional groups with strong dipole moments. For the synthesis of this compound, key vibrational bands for monitoring would include:
C=O stretch (aldehyde): A strong, sharp band typically around 1700 cm⁻¹.
C=O stretch (carbonate): A strong band typically in the 1740-1760 cm⁻¹ region.
C-O stretch (carbonate): Bands in the 1200-1300 cm⁻¹ region.
By trending the absorbance of these characteristic peaks over time, one can monitor the consumption of reactants and the formation of the desired product.
Online Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. researchgate.net It is particularly sensitive to vibrations of non-polar or symmetric bonds. mdpi.com This makes it an excellent tool for monitoring aromatic rings and certain C=C or C=O bonds. spectroscopyonline.com A significant advantage of Raman is that common solvents like water and glass sample holders produce weak signals, resulting in cleaner spectra of the analytes. researchgate.net For this compound, useful Raman bands would include:
Aromatic ring vibrations: Strong signals in the 1600-1580 cm⁻¹ region.
Aldehyde C-H stretch: A characteristic band around 2720 cm⁻¹.
Symmetrical vibrations of the carbonate group.
In a multi-step synthesis, combined IR and Raman monitoring can provide a comprehensive understanding of the reaction progress. acs.org For instance, a calibration model using partial least squares (PLS) regression can be developed to correlate the spectral data with the concentrations of reactants, intermediates, and products, as determined by offline methods like HPLC. acs.org Once validated, this model allows for accurate, real-time concentration predictions throughout the process. researchgate.netacs.org
Table 2: Key Vibrational Bands for Monitoring this compound Synthesis
This table outlines the characteristic spectral peaks in IR and Raman that would be targeted for the real-time analysis of a reaction involving this compound.
| Functional Group | Spectroscopic Technique | Characteristic Wavenumber (cm⁻¹) | Application in Monitoring |
|---|---|---|---|
| Aldehyde (C=O) | IR | ~1700 | Monitor formation of the formyl group. |
| Carbonate (C=O) | IR | ~1750 | Monitor formation of the ethyl carbonate moiety. |
| Aromatic Ring | Raman | ~1600 | Track changes to the phenyl ring substitution. |
| Aldehyde (C-H) | Raman | ~2720 | Confirm presence and quantify the aldehyde group. |
| Carbonate (C-O) | IR | ~1250 | Confirm formation of the carbonate ester linkage. |
Future Research Directions and Unexplored Potential of Ethyl 3 Formylphenyl Carbonate
Development of Novel and Sustainable Synthetic Routes
The pursuit of green and efficient chemical manufacturing necessitates a departure from traditional batch processing. Future efforts in synthesizing Ethyl (3-formylphenyl) carbonate and its derivatives will likely focus on advanced, sustainable methods.
Exploration of Flow Chemistry and Continuous Manufacturing Processes
Traditional batch synthesis, while common, can be limited by issues related to safety, scalability, and process control. youtube.com Continuous flow chemistry, where reactants are pumped through a network of tubes and reactors, offers a compelling alternative for the synthesis of active pharmaceutical ingredients (APIs) and their precursors. mdpi.comnih.gov This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and greater consistency. curiaglobal.com
The shift from batch to continuous flow processes for compounds like this compound could significantly enhance manufacturing efficiency and safety. youtube.com Flow chemistry allows for the in-situ generation and immediate consumption of potentially hazardous reagents and can handle unstable intermediates more effectively than batch reactors. nih.gov By designing a multi-step continuous process, the synthesis of complex molecules derived from this compound could be streamlined, eliminating the need for isolating intermediates. mdpi.com
Table 1: Comparison of Batch vs. Continuous Flow Processing for Organic Synthesis
| Feature | Batch Processing | Continuous Flow Processing |
| Safety | Higher risk with large volumes of hazardous materials. | Enhanced safety due to smaller reaction volumes and better heat control. youtube.com |
| Scalability | Often challenging, requiring significant process redevelopment. | More straightforward scalability by extending operational time or parallelizing reactors. |
| Process Control | Limited control over mixing and temperature gradients. | Precise control over residence time, temperature, and stoichiometry. curiaglobal.com |
| Efficiency | Can be less efficient with lower space-time yields. | Higher efficiency and throughput, with potential for automation. mdpi.com |
| Product Quality | Potential for batch-to-batch variability. | High reproducibility and consistent product quality. curiaglobal.com |
Investigation of Biocatalytic Transformations and Enzymatic Synthesis
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a powerful tool for sustainable chemistry, offering high selectivity under mild conditions. nih.gov Future research should explore the use of enzymes for the synthesis and transformation of this compound. For instance, lipases, a class of enzymes, have demonstrated exceptional activity in catalyzing reactions like transesterification and Knoevenagel condensations. nih.govresearchgate.net
One potential avenue is the enzymatic synthesis of fatty acid ethyl esters using diethyl carbonate as a friendly acyl acceptor, a process that has achieved yields up to 98.4%. researchgate.netnih.gov This suggests that enzymes like immobilized Candida antarctica lipase (B570770) B (Novozym 435) could be effective in reactions involving the carbonate moiety of the target molecule. researchgate.netnih.gov Furthermore, the aldehyde group could be a substrate for enzymes like ketoreductases (KREDs) or transaminases, which are used to produce chiral alcohols and amines, respectively. nih.gov
Expansion of Reactivity Profiles and Exploration of Undiscovered Chemoselective Pathways
The dual functionality of this compound presents a rich landscape for exploring chemoselective reactions. The aldehyde group can undergo a variety of transformations, including oxidation, reduction, and condensation, while the ethyl carbonate group can participate in nucleophilic substitution and transesterification reactions. A key area of future research will be to develop reaction conditions that allow for the selective transformation of one functional group while leaving the other intact. This orthogonal reactivity is crucial for the efficient synthesis of complex molecules without the need for extensive protecting group strategies.
Design and Synthesis of Advanced Materials Incorporating the this compound Moiety
The unique structure of this compound makes it an attractive candidate for incorporation into advanced materials. The aldehyde functionality can be used as a reactive site for the formation of polymers, covalent organic frameworks (COFs), and other macromolecular structures. For example, the aldehyde can undergo condensation reactions with amines or other nucleophiles to form Schiff base linkages, which are common in the synthesis of dynamic covalent polymers and self-healing materials. The carbonate group can also serve as a linker or be modified to tune the properties of the resulting material, such as solubility, thermal stability, and mechanical strength.
Interdisciplinary Research Collaborations for Emerging Applications
Realizing the full potential of this compound will require collaboration across various scientific disciplines. Chemists will be needed to develop new synthetic routes and explore its reactivity, while materials scientists can investigate its use in novel polymers and functional materials. Furthermore, collaborations with computational chemists can help predict its properties and guide the design of new derivatives. Such interdisciplinary efforts will be essential for translating fundamental research into practical applications in fields ranging from medicine to materials science.
Computational Design and Predictive Modeling for Novel Derivatives with Tuned Reactivity
Computational chemistry offers powerful tools for accelerating the discovery and development of new molecules. Density Functional Theory (DFT) and other modeling techniques can be used to predict the reactivity of this compound and its derivatives. By simulating reaction pathways and transition states, researchers can gain insights into the factors that control chemoselectivity. This predictive power can be harnessed to design novel derivatives with tailored electronic and steric properties, thereby fine-tuning their reactivity for specific applications. This in silico approach can significantly reduce the experimental effort required to optimize reaction conditions and develop new synthetic methodologies.
Conclusion
Summary of Key Research Insights and Methodological Advances
Research into ethyl (3-formylphenyl) carbonate has primarily focused on its utility as a bifunctional reagent. The presence of both a formyl group, a classic electrophile, and an ethyl carbonate group, which can act as a protecting group or a precursor to other functionalities, allows for sequential and diverse chemical transformations.
Methodological advancements have centered on the development of efficient synthetic routes to access this key intermediate. While detailed, large-scale synthesis protocols are not widely published, laboratory-scale preparations typically involve the reaction of 3-hydroxybenzaldehyde (B18108) with ethyl chloroformate in the presence of a base. The optimization of reaction conditions to ensure high yields and purity remains an area of active investigation.
Key research insights have emerged from its application in multicomponent reactions, where its dual reactivity can be harnessed to construct complex molecular architectures in a single step. Furthermore, its role as a precursor in the synthesis of various heterocyclic compounds and substituted benzaldehydes has been a focal point of recent studies.
Overall Significance and Future Impact of this compound in Contemporary Organic Chemistry
The significance of this compound in contemporary organic chemistry lies in its ability to serve as a versatile scaffold for the introduction of both formyl and ethoxycarbonyl functionalities. This dual capacity streamlines synthetic pathways, potentially reducing the number of steps required to build complex target molecules.
Its future impact is anticipated to be most significant in the following areas:
Drug Discovery and Medicinal Chemistry: The formylphenyl moiety is a common feature in many biologically active compounds. The ability to modify the carbonate group or use the aldehyde for further derivatization makes this compound a valuable starting material for the synthesis of novel pharmaceutical agents.
Materials Science: The aromatic nature of the compound, coupled with its reactive handles, suggests potential applications in the development of new polymers and functional materials. The formyl group can be used for cross-linking or surface modification, while the carbonate could be tailored to influence material properties.
Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides often relies on the synthesis of complex organic molecules. The structural motifs accessible from this compound could lead to the discovery of new and effective agrochemicals.
Outlook on Promising Avenues for Continued Academic Inquiry
Despite its potential, the full scope of this compound's utility is yet to be explored. Several promising avenues for continued academic inquiry exist:
Exploration of Novel Transformations: Research into new reactions and transformations involving the ethyl carbonate group, beyond simple hydrolysis or transesterification, could unlock novel synthetic pathways.
Catalytic Functionalization: The development of catalytic methods for the selective functionalization of the aromatic ring or the aldehyde group in the presence of the carbonate would significantly enhance its synthetic value.
Application in Total Synthesis: The use of this compound as a key building block in the total synthesis of complex natural products would be a testament to its strategic importance and could inspire new synthetic strategies.
Investigation of Biological Activity: A systematic evaluation of the biological properties of derivatives synthesized from this compound could lead to the identification of new lead compounds for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
